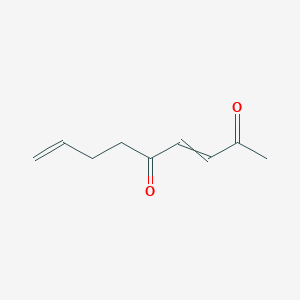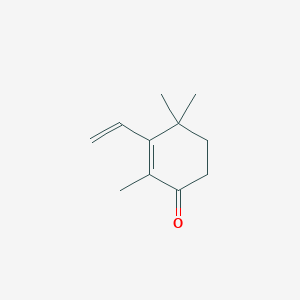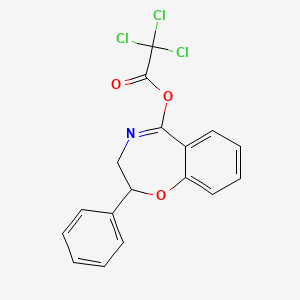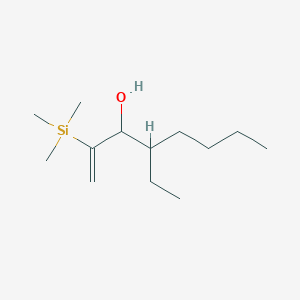
4-Ethyl-2-(trimethylsilyl)oct-1-EN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is an organic compound that belongs to the class of organosilicon compounds It features a trimethylsilyl group attached to an octenol backbone, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol typically involves the introduction of the trimethylsilyl group to an octenol derivative. One common method is the hydrosilylation of an alkyne precursor with a trimethylsilyl reagent under the influence of a catalyst such as platinum or rhodium. The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a protecting group for sensitive functional groups.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol involves its interaction with various molecular targets and pathways. The trimethylsilyl group can stabilize reactive intermediates, facilitating specific chemical transformations. Additionally, the compound’s structure allows it to participate in a range of reactions, making it a versatile tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl glycosides: These compounds share the trimethylsilyl group and are used in glycosylation reactions.
Oct-1-en-3-ol: This compound has a similar backbone but lacks the trimethylsilyl group, resulting in different reactivity and applications.
Uniqueness
4-Ethyl-2-(trimethylsilyl)oct-1-en-3-ol is unique due to the presence of both the trimethylsilyl group and the octenol backbone, which confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in research and industry.
Properties
CAS No. |
86997-35-5 |
|---|---|
Molecular Formula |
C13H28OSi |
Molecular Weight |
228.45 g/mol |
IUPAC Name |
4-ethyl-2-trimethylsilyloct-1-en-3-ol |
InChI |
InChI=1S/C13H28OSi/c1-7-9-10-12(8-2)13(14)11(3)15(4,5)6/h12-14H,3,7-10H2,1-2,4-6H3 |
InChI Key |
RCOSVTDIXSNFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(C(=C)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
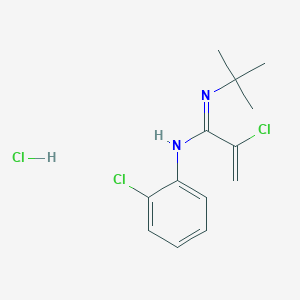
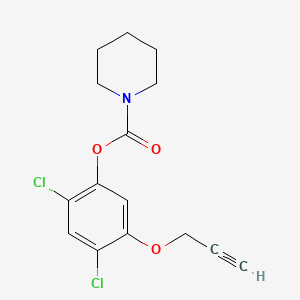
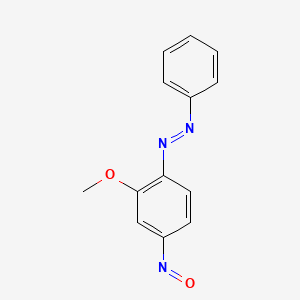

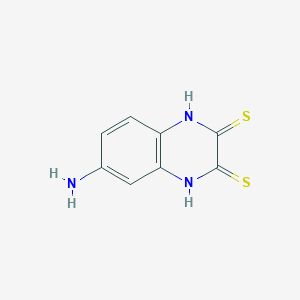

phosphane](/img/structure/B14416070.png)
